molecular formula C17H16BrN3O2 B3483961 (5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

(5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B3483961
M. Wt: 374.2 g/mol
InChI Key: KNICWBHNWTXPJL-NVNXTCNLSA-N
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Description

(5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a pyrrole ring, and an imidazolidine-2,4-dione moiety

Properties

IUPAC Name

(5Z)-5-[[1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-9-6-13(4-5-14(9)18)21-10(2)7-12(11(21)3)8-15-16(22)20-17(23)19-15/h4-8H,1-3H3,(H2,19,20,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNICWBHNWTXPJL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)/C=C\3/C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3-methylbenzaldehyde with 2,5-dimethylpyrrole under acidic conditions to form the intermediate compound. This intermediate is then reacted with imidazolidine-2,4-dione in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, particularly at the brominated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, (5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The brominated phenyl group and the pyrrole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[1-(4-chloro-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5Z)-5-{[1-(4-fluoro-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione lies in its brominated phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its chloro, fluoro, and iodo analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione

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